1-(2-Chloroethyl)-1-nitrosourea

描述

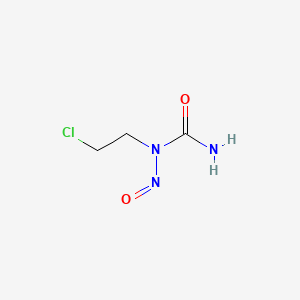

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)-1-nitrosourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKGVBZZSJFQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(C(=O)N)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178324 | |

| Record name | 1-(2-Chloroethyl)-1-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00249 [mmHg] | |

| Record name | 1-(2-Chloroethyl)-1-nitrosourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2365-30-2 | |

| Record name | N-(2-Chloroethyl)-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-1-nitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)-1-nitrosourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)-1-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

常见问题

Q. What are the standard analytical methods for quantifying 1-(2-chloroethyl)-1-nitrosourea (CCNU) in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for quantifying CCNU in plasma, urine, and tissue samples. For example, reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., methanol/water gradients) can separate CCNU from metabolites . Advanced methods like negative chemical ionization mass spectrometry improve sensitivity for detecting low concentrations in complex matrices .

Q. What synthetic routes are commonly employed to produce CCNU?

CCNU is synthesized via nitrosation of 1-(2-chloroethyl)-3-cyclohexylurea using sodium nitrite under acidic conditions. Alternative routes include reacting 2-chloroethylamine with cyclohexyl isocyanate, followed by nitrosation. Yields exceeding 97% are achievable with optimized stoichiometry and temperature control .

Q. How is the stability of CCNU assessed under physiological conditions?

Stability studies involve incubating CCNU in buffers (pH 7.4) or serum at 37°C, followed by HPLC or UV-spectrophotometric analysis. Degradation kinetics are monitored to identify half-life and decomposition products (e.g., 2-chloroethanol, cyclohexylamine), which are critical for understanding its pharmacokinetic behavior .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in CCNU’s reported efficacy versus toxicity across preclinical models?

Discrepancies arise from variations in dosing schedules, tumor models, and metabolic enzyme expression (e.g., cytochrome P450). To address this:

- Use syngeneic or patient-derived xenograft models with standardized dosing.

- Perform interspecies comparisons of CCNU metabolism using liver microsomes to identify species-specific detoxification pathways .

- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with toxicity/efficacy endpoints .

Q. How can researchers elucidate the metabolic pathways of CCNU and their role in drug resistance?

Key steps include:

- In vitro microsomal assays : Incubate CCNU with liver microsomes and NADPH to identify hydroxylated metabolites (e.g., 4-OH-CCNU) via LC-MS/MS .

- Genetic knockdown models : Silence enzymes like CYP3A4 or glutathione reductase in cell lines to assess their role in detoxification .

- Isotope labeling : Use ¹⁴C-labeled CCNU to track macromolecular adducts (e.g., DNA alkylation) and correlate with resistance mechanisms .

Q. What methodologies are employed to study CCNU-induced DNA interstrand cross-links (ICLs)?

- HPLC-ESI-MS/MS : Detect and quantify ICLs in genomic DNA by digesting samples with nucleases, followed by chromatography and tandem MS to identify cross-linked bases (e.g., guanine-cytosine adducts) .

- Comet assay : Assess DNA damage in single cells post-CCNU exposure under alkaline conditions to visualize cross-link-induced retardation in electrophoretic mobility .

Q. How do researchers address conflicting data on CCNU’s carcinogenic risk in long-term studies?

- Meta-analysis : Pool data from multiple studies (e.g., IARC reports) to evaluate dose-response relationships and confounding factors like concurrent chemotherapy .

- In vitro genotoxicity assays : Compare CCNU’s clastogenicity (chromosome breaks) in human lymphocytes versus rodent cells to assess species-specific risks .

- Biomarker validation : Measure urinary 2-chloroethanol or hemoglobin adducts as surrogates for systemic exposure in epidemiological cohorts .

Methodological Considerations

Q. What strategies optimize CCNU’s therapeutic index in combination therapies?

- Sequential dosing : Administer CCNU after radiation or temozolomide to exploit synergistic DNA repair inhibition .

- Liposomal encapsulation : Use nanoparticle formulations to enhance blood-brain barrier penetration and reduce off-target toxicity .

- Biomarker-guided dosing : Monitor O⁶-methylguanine-DNA methyltransferase (MGMT) status in tumors to predict resistance and adjust regimens .

Q. How are contradictions in CCNU’s central nervous system (CNS) pharmacokinetics addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。